molecular formula C9H10ClNO B1580810 2-chloro-N-(2-methylphenyl)acetamide CAS No. 37394-93-7

2-chloro-N-(2-methylphenyl)acetamide

Cat. No.: B1580810
CAS No.: 37394-93-7
M. Wt: 183.63 g/mol
InChI Key: LPMANECYGPQBOX-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methylphenyl)acetamide is a chemical compound with the molecular formula C9H10ClNO. It is an organic compound that belongs to the class of acetamides. This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

, which primarily target the elongation of C18 and C16 fatty acids species to form very long-chain fatty acids (VLCFAs) .

Mode of Action

2-chloro-N-(2-methylphenyl)acetamide, like its structural analogs, likely inhibits the elongation of C18 and C16 fatty acids species to form VLCFAs. This inhibition disrupts the normal functioning of the targeted organisms, leading to their eventual death .

Biochemical Pathways

The affected biochemical pathway involves the elongation of C18 and C16 fatty acids species to form VLCFAs . The inhibition of this process by this compound disrupts the normal functioning of the targeted organisms, leading to their eventual death .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 2-chloro-N-(2-methylphenyl)acetamide are not well-documented in the literature. It is structurally similar to several chloroacetamide herbicides. These herbicides are known to inhibit the elongation of C18 and C16 fatty acids species to form very long-chain fatty acids (VLCFAs) .

Cellular Effects

The cellular effects of this compound are not well-studied. It has been reported to be a formaldehyde releaser and an infrequent sensitizer to formaldehyde contact allergy .

Molecular Mechanism

While the exact mechanism of action of this compound is not specified, it is structurally similar to chloroacetamide herbicides such as acetochlor, which inhibits the elongation of C18 and C16 fatty acids species to form very long-chain fatty acids (VLCFAs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methylphenyl)acetamide typically involves the reaction of 2-methyl aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methylphenyl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amides.

    Oxidation Reactions: N-oxides are the major products.

    Reduction Reactions: Amines are the primary products.

Scientific Research Applications

2-chloro-N-(2-methylphenyl)acetamide is used in various scientific research fields, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dimethylphenyl)chloroacetamide: Similar in structure but with an additional methyl group.

    2-Chloro-N-(2-chloro-4-methylphenyl)acetamide: Contains an additional chlorine atom on the aromatic ring.

Uniqueness

2-chloro-N-(2-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

2-chloro-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-7-4-2-3-5-8(7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMANECYGPQBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190832
Record name Acetamide, 2-chloro-N-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827934
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

37394-93-7
Record name 2-Chloro-N-(2-methylphenyl)acetamide
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Record name 37394-93-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, 2-chloro-N-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37394-93-7
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Record name 2-Chloro-N-(2-methylphenyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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